FmocNH-PEG5-CH2COONHS

NHS ester hydrolysis bioconjugation kinetics PEG linker stability

FmocNH-PEG5-CH2COONHS (CAS 1133459-12-7) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker comprising an Fmoc-protected amine at one terminus and an activated N-hydroxysuccinimidyl (NHS) ester at the other, separated by a precise five-unit PEG spacer with a characteristic methylene (–CH₂–) linkage to the NHS carbonyl, classifying it as a succinimidyl carboxyl methyl (SCM) ester. This architecture enables sequential, orthogonal conjugation strategies wherein the NHS ester reacts chemoselectively with primary amines to form stable amide bonds, while the Fmoc group remains intact for subsequent deprotection under mild basic conditions (e.g., 20% piperidine in DMF) to reveal a free amine for further functionalization.

Molecular Formula C31H38N2O11
Molecular Weight 614.6 g/mol
Cat. No. B8114228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmocNH-PEG5-CH2COONHS
Molecular FormulaC31H38N2O11
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C31H38N2O11/c34-28-9-10-29(35)33(28)44-30(36)22-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-32-31(37)43-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,32,37)
InChIKeySZNXPJUMCPWDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FmocNH-PEG5-CH2COONHS: Procurement-Grade Heterobifunctional PEG Linker for Orthogonal Bioconjugation


FmocNH-PEG5-CH2COONHS (CAS 1133459-12-7) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker comprising an Fmoc-protected amine at one terminus and an activated N-hydroxysuccinimidyl (NHS) ester at the other, separated by a precise five-unit PEG spacer with a characteristic methylene (–CH₂–) linkage to the NHS carbonyl, classifying it as a succinimidyl carboxyl methyl (SCM) ester . This architecture enables sequential, orthogonal conjugation strategies wherein the NHS ester reacts chemoselectively with primary amines to form stable amide bonds, while the Fmoc group remains intact for subsequent deprotection under mild basic conditions (e.g., 20% piperidine in DMF) to reveal a free amine for further functionalization . The compound is formally catalogued as a PROTAC linker and ADC linker intermediate, with a molecular formula of C₃₁H₃₈N₂O₁₁, a molecular weight of 614.64 g/mol, and commercial availability at ≥95% purity .

Why FmocNH-PEG5-CH2COONHS Cannot Be Interchanged with Generic Fmoc-PEG-NHS Esters


Generic Fmoc-PEG-NHS esters encompass a structurally heterogeneous family in which the PEG chain length, the covalent linkage between PEG and the NHS ester, and the functional group at the distal terminus all vary substantially across commercial offerings . The SCM-type methylene (–CH₂COO–NHS) linkage present in FmocNH-PEG5-CH2COONHS confers a hydrolysis half-life of ≤0.75 minutes at pH 8 and 25°C, which is approximately 27-fold shorter than the ~20-minute half-life of the more common succinimidyl glutarate (SG) ester variants [1]. This dramatic difference in aqueous stability fundamentally alters the kinetic profile of amine conjugation reactions and mandates distinct experimental protocols—particularly the use of large stoichiometric excesses and strictly anhydrous solvent conditions—that render direct substitution without protocol re-optimization scientifically invalid . Furthermore, the PEG5 spacer occupies a conformational niche between the near-rigid PEG4 and the highly flexible PEG8, meaning that switching to a shorter or longer analogue can shift the effective end-to-end distance by several angstroms, directly impacting ternary complex formation in PROTAC applications or steric accessibility in protein conjugation .

Quantitative Differentiation Evidence for FmocNH-PEG5-CH2COONHS Versus Closest Analogues


SCM-Type NHS Ester Hydrolysis Kinetics: FmocNH-PEG5-CH2COONHS Versus Fmoc-PEG5-SG Ester

FmocNH-PEG5-CH2COONHS bears a succinimidyl carboxyl methyl (SCM) ester wherein the NHS group is attached via a single methylene (–CH₂–) bridge to the PEG carbonyl. This minimal spacer yields an extremely hydrolysis-labile activated ester with a measured half-life of 0.75 minutes at pH 8 and 25°C, compared to 20.4 minutes for the analogous succinimidyl carbonate (SC) type and approximately 20 minutes for the succinimidyl glutarate (SG) type that features a four-carbon aliphatic spacer [1]. The ~27-fold shorter half-life means that in a typical aqueous conjugation at pH 8, over 60% of the SCM NHS ester hydrolyzes within the first minute, whereas the SG analogue retains >95% activity over the same period. This necessitates protocol-level differentiation: SCM-based conjugations require 5- to 10-fold molar excess of the PEG reagent and strictly anhydrous organic co-solvent conditions (DMF or DMSO) to out-compete hydrolysis, whereas SG esters can be used at lower excess in partially aqueous buffers .

NHS ester hydrolysis bioconjugation kinetics PEG linker stability

PEG5 Spacer Length Differentiation: Conformational Span Versus PEG4 and PEG8 Homologues

The PEG5 spacer in FmocNH-PEG5-CH2COONHS provides an intermediate end-to-end distance that falls between the near-rigid PEG4 (~14–16 atoms backbone) and the more flexible PEG8 (~26–28 atoms backbone) linkers commonly employed as PROTAC building blocks . A systematic study of Retro-2-based PROTACs demonstrated that GSPT1 degradation activity is strictly dependent on PEG linker length, with certain lengths producing active degraders while others—differing by only 2–3 ethylene glycol units—yielded completely inactive compounds [1]. In folate-targeted liposomal formulations, increasing the PEG linker from 2 kDa to 10 kDa improved tumor accumulation in vivo, reducing tumor size by >40%, demonstrating that linker length directly modulates biological outcomes in a non-linear and application-specific manner [2]. PEG5 occupies a strategic window: it is long enough to relieve steric hindrance in protein–protein conjugation (unlike PEG4, which can impose near-rigid constraints) yet short enough to maintain a high effective molarity for intramolecular reactions (unlike PEG8, where the entropic penalty of extended conformations can reduce effective concentration) .

PROTAC linker design PEG spacer length ternary complex formation

Conjugation Efficiency: FmocNH-PEG5-CH2COONHS Bioconjugation Yield Versus Traditional NHS Ester Reagents

In comparative bioconjugation studies, the target compound FmocNH-PEG5-CH2COONHS (reported as the FmocNH-PEG5-CH2CO2-NHS ester variant) demonstrated a coupling efficiency of 85% with a reaction time of 2 hours when conjugated to amine-containing substrates, compared to 70% efficiency requiring 4 hours for a traditional (non-PEG) NHS ester under equivalent conditions . The PEG5 spacer contributes to this enhanced efficiency by improving aqueous solubility of the activated ester intermediate, reducing steric hindrance around the NHS electrophile, and increasing the conformational flexibility that allows the reactive ester to access buried or sterically congested amine sites on protein surfaces [1]. This 15-percentage-point increase in yield with a 50% reduction in reaction time represents a combined productivity improvement of approximately 2.4-fold when expressed as coupling efficiency per unit time (42.5%/hr vs. 17.5%/hr).

bioconjugation efficiency amine coupling yield PEG linker performance

Orthogonal Heterobifunctional Architecture: FmocNH-PEG5-CH2COONHS Versus Fmoc-PEG5-NHS Ester (CH₂CH₂COONHS)

FmocNH-PEG5-CH2COONHS (CAS 1133459-12-7, MW 614.64) differs from its closest structural analogue Fmoc-PEG5-NHS ester (CAS 1402080-11-8, synonym Fmoc-NH-PEG5-CH₂CH₂COONHS, MW 628.67) by precisely one methylene unit in the spacer between the PEG oxygen and the NHS ester carbonyl. The target compound features a –O–CH₂–COO–NHS (SCM-type) linkage, whereas the comparator bears a –O–CH₂CH₂–COO–NHS propionate ester linkage . This single-carbon difference reduces the molecular weight by 14 Da and alters the electronic environment of the NHS ester carbonyl, directly affecting both hydrolysis rate and amine reactivity. The SCM ester's α-oxygen substitution (electron-withdrawing inductive effect) renders the carbonyl more electrophilic, contributing to the faster hydrolysis kinetics documented in Evidence Item 1, while the propionate ester's additional methylene spacer partially insulates the carbonyl, yielding the comparatively slower hydrolysis rate . Furthermore, the Fmoc group on the target compound undergoes rapid deprotection with a half-life of approximately 6 seconds in 20% piperidine/DMF, enabling swift orthogonal deprotection without NHS ester interference, a critical requirement for sequential conjugation strategies in solid-phase peptide synthesis and PROTAC assembly .

orthogonal protection strategy heterobifunctional linker stepwise bioconjugation

PEG5-Mediated Solubility Enhancement and Its Impact on Conjugation Yield in Aqueous Systems

The five-unit PEG spacer in FmocNH-PEG5-CH2COONHS provides a quantifiable solubility advantage over shorter PEG linkers that directly affects conjugation outcomes in aqueous reaction systems. In a systematic study of brush polymer–protein conjugation, increasing the oligoethylene glycol linker length from 1 to 6 ethylene glycol units improved the conjugation yield of β-lactoglobulin (βLG) from 9% to 33%—a 3.7-fold enhancement—while linear PEG achieved yields as high as 75% [1]. A separate study on BSA conjugation showed that yield increased from 10% to 24% when the linker was extended from 1 to 3 ethylene glycol units, with no further increase for 4 or 6 EG units, indicating that for certain proteins, 3–5 EG units represents the optimal balance between solubility enhancement and steric accessibility [2]. The PEG5 spacer specifically addresses the steric hindrance problem encountered with PEG2 or PEG3 linkers, where the NHS ester sits too close to the bulky Fmoc group, while avoiding the entropic dilution of effective concentration that can occur with PEG8 or longer spacers .

aqueous solubility PEGylation efficiency steric hindrance reduction

Application-Specific Linker Length: PEG5 in PROTAC Ternary Complex Optimization Versus PEG4 and PEG8 Standards

In PROTAC development, the length of the PEG linker is a critical determinant of degradation efficiency because it governs the spatial relationship between the E3 ligase-recruiting moiety and the target-protein-binding warhead within the ternary complex. The industry-standard PEG4, PEG6, and PEG8 linkers have emerged as empirical benchmarks, but PEG5 occupies a distinct and under-explored intermediate position . A structure–activity relationship study of MK-5108-derived PROTACs targeting AURKA demonstrated that varying the linker length altered degradation potency (DC₅₀) across a range, with specific linker lengths yielding optimal activity while others produced inactive compounds [1]. Similarly, Retro-2-based PROTACs showed that GSPT1 degradation was entirely dependent on PEG linker length, with certain chain lengths producing degradation while others failed completely [2]. The PEG5 spacer provides a 17–20 Å reach that may bridge crystallographically observed inter-pocket distances inaccessible to PEG4 (too short for some E3 ligase–target pairs) while avoiding the excessive conformational entropy of PEG8 that can reduce the population of the productive ternary complex conformation . While no published DC₅₀ values for PROTACs specifically built with FmocNH-PEG5-CH2COONHS are currently available, the compound serves as the activated ester precursor for installing PEG5 linkers into PROTAC scaffolds, and linker-length SAR data from analogous systems support the inference that PEG5 can confer distinct degradation profiles compared to the PEG4/PEG8 standards.

PROTAC SAR linker length optimization targeted protein degradation

High-Impact Application Scenarios for FmocNH-PEG5-CH2COONHS Based on Quantitative Differentiation Evidence


Rapid Kinetic Bioconjugation for Low-Abundance Protein Targets Requiring High Stoichiometric Excess

The SCM-type NHS ester in FmocNH-PEG5-CH2COONHS, with its hydrolysis half-life of 0.75 minutes at pH 8 , is ideally suited for 'fast-in, fast-out' conjugation strategies where the activated ester is introduced in 5- to 10-fold molar excess under strictly anhydrous conditions (amine-free DMF or DMSO) to out-compete hydrolysis. This protocol is particularly valuable for conjugating precious, low-abundance protein targets—such as difficult-to-express recombinant cytokines, monoclonal antibody fragments, or membrane protein extracellular domains—where maximizing the fraction of protein converted to PEGylated product in a single reaction cycle is critical due to limited material availability. The 2.4-fold productivity advantage (85% yield in 2 hr vs. 70% in 4 hr for traditional NHS esters) directly reduces the number of reaction cycles and total protein consumption needed to achieve a target conjugation yield. Researchers working with proteins available in sub-milligram quantities should prioritize the SCM ester variant and pre-dry all solvents over molecular sieves immediately before use.

PROTAC Library Synthesis Exploring the PEG5 Linker Length Gap in Degradation SAR Campaigns

In PROTAC discovery programs, linker length is systematically varied during the hit-to-lead optimization phase to map the SAR landscape of ternary complex formation. While PEG4, PEG6, and PEG8 are the default choices , the PEG5 linker length—accessible directly via FmocNH-PEG5-CH2COONHS—represents an under-explored chemical space that may yield unique degradation profiles. Published evidence demonstrates that changing the PEG linker length by as little as 2 ethylene glycol units can convert an inactive PROTAC into an active degrader for targets such as GSPT1 and AURKA . Medicinal chemistry teams can incorporate FmocNH-PEG5-CH2COONHS into parallel synthesis workflows by reacting the NHS ester with an amine-functionalized E3 ligase ligand (e.g., a thalidomide or VHL derivative bearing a free amine), followed by Fmoc deprotection (20% piperidine/DMF, ~6-second half-life) and coupling to a carboxylic acid-containing warhead. This two-step sequence enables the rapid generation of 10–50 PROTAC candidates with a PEG5 linker in a single parallel synthesis run, filling a systematic gap in linker-length SAR matrices.

Solid-Phase Peptide Synthesis (SPPS) with On-Resin PEGylation for Extended Half-Life Peptide Therapeutics

FmocNH-PEG5-CH2COONHS is uniquely compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols because the Fmoc protecting group on the linker is orthogonal to the acid-labile side-chain protecting groups used in SPPS . The compound can be coupled directly to the N-terminus of a resin-bound peptide via the NHS ester, introducing a PEG5 spacer while leaving the Fmoc group intact. Subsequent on-resin Fmoc deprotection with 20% piperidine/DMF (half-life ~6 seconds) reveals a free amine that can be further elongated, acetylated, or conjugated to a fluorophore, biotin, or chelator. This on-resin PEGylation strategy eliminates the need for post-cleavage solution-phase conjugation, which typically requires HPLC purification to separate PEGylated from unreacted peptide. The PEG5 spacer length is empirically validated to provide near-maximal solubility enhancement for peptides in the 8–30 amino acid range without introducing the excessive conformational degrees of freedom that can complicate NMR structural characterization . For GMP peptide production, the ≥95% purity of commercial FmocNH-PEG5-CH2COONHS meets the input material quality requirements for early-stage clinical manufacturing.

Antibody-Drug Conjugate (ADC) Linker-Payload Construction with Orthogonal Stepwise Assembly

In ADC development, the heterobifunctional architecture of FmocNH-PEG5-CH2COONHS enables a modular, stepwise construction of linker-payload intermediates where the NHS ester first reacts with an amine-containing cytotoxic drug (e.g., monomethyl auristatin E (MMAE) derivatives or maytansinoid analogs bearing a primary amine handle), followed by Fmoc deprotection to reveal a free amine that is subsequently functionalized with a maleimide or other thiol-reactive group for antibody conjugation . This orthogonal assembly strategy is preferred over one-pot dual-functionalization approaches because it allows purification and characterization of the drug-linker intermediate before antibody conjugation, which is critical for establishing the drug-to-antibody ratio (DAR) and ensuring batch-to-batch consistency. The PEG5 spacer's intermediate length provides sufficient distance between the hydrophobic payload and the conjugation site to mitigate aggregation of the final ADC—a common problem with shorter linkers—while maintaining a compact overall hydrodynamic radius that favors tumor penetration compared to PEG8 or longer linkers . The SCM ester's rapid kinetics are advantageous here, as many cytotoxic payloads have limited solubility and stability in organic solvents, necessitating fast coupling to minimize degradation.

Quote Request

Request a Quote for FmocNH-PEG5-CH2COONHS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.